molecular formula C17H9ClF3NOS2 B11692766 (5Z)-3-(3-chlorophenyl)-2-thioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one

(5Z)-3-(3-chlorophenyl)-2-thioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one

Cat. No.: B11692766
M. Wt: 399.8 g/mol
InChI Key: YSZMKZDLMQKTRH-ZSOIEALJSA-N
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Description

(5Z)-3-(3-CHLOROPHENYL)-2-SULFANYLIDENE-5-{[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE is a synthetic organic compound belonging to the thiazolidinone class This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(3-CHLOROPHENYL)-2-SULFANYLIDENE-5-{[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with 4-(trifluoromethyl)benzaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like piperidine to facilitate the condensation process. The reaction mixture is then heated under reflux conditions for several hours to ensure complete formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(3-CHLOROPHENYL)-2-SULFANYLIDENE-5-{[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.

    Substitution: The chlorophenyl and trifluoromethylphenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Substituted thiazolidinone derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.

    Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, with promising results in preclinical studies.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z)-3-(3-CHLOROPHENYL)-2-SULFANYLIDENE-5-{[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-(3-BROMOPHENYL)-2-SULFANYLIDENE-5-{[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE
  • (5Z)-3-(3-FLUOROPHENYL)-2-SULFANYLIDENE-5-{[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE
  • (5Z)-3-(3-METHOXYPHENYL)-2-SULFANYLIDENE-5-{[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The uniqueness of (5Z)-3-(3-CHLOROPHENYL)-2-SULFANYLIDENE-5-{[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorophenyl and trifluoromethylphenyl groups enhances its reactivity and potential for diverse applications compared to similar compounds with different substituents.

Properties

Molecular Formula

C17H9ClF3NOS2

Molecular Weight

399.8 g/mol

IUPAC Name

(5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H9ClF3NOS2/c18-12-2-1-3-13(9-12)22-15(23)14(25-16(22)24)8-10-4-6-11(7-5-10)17(19,20)21/h1-9H/b14-8-

InChI Key

YSZMKZDLMQKTRH-ZSOIEALJSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C/C3=CC=C(C=C3)C(F)(F)F)/SC2=S

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC=C(C=C3)C(F)(F)F)SC2=S

Origin of Product

United States

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